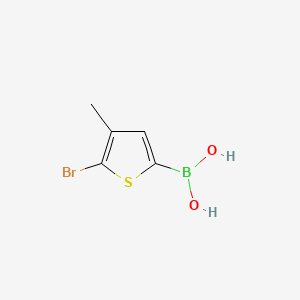

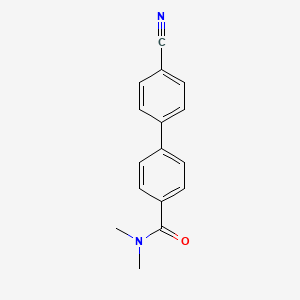

![molecular formula C7H5N3O2 B597178 1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid CAS No. 1260648-73-4](/img/structure/B597178.png)

1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

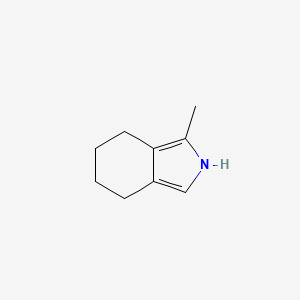

1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid is a heterocyclic compound . It is a member of the family of pyrazolopyridines, which are possible fusions of a pyrazole and a pyridine ring .

Synthesis Analysis

The synthesis of 1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid involves several steps. The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis

1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid presents two possible tautomeric forms: the 1H- and 2H-isomers . The structure of 1H-Pyrazolo[3,4-B]pyridine-3-carboxylic acid includes a pyrazole and a pyridine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid include a sequential opening/closing cascade reaction . The reaction involves the use of a, -unsaturated compounds in reactions with N-nucleophiles .Physical And Chemical Properties Analysis

1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid has a molecular weight of 163.14 . It is a solid at room temperature and should be stored in a refrigerator .Applications De Recherche Scientifique

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines have been extensively studied for their biomedical applications . They are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Substitution Patterns

The substitution patterns of 1H-pyrazolo[3,4-b]pyridines have been reviewed, establishing the type of substituents mainly used at positions N1, C3, C4, C5, and C6 . Such analysis has established that the 1H-isomers (substituted or unsubstituted at N1) predominate in a ratio of 3.6 to 1 .

PPARα Activation

1H-pyrazolo[3,4-b]pyridine has been used as a skeleton of PPARα agonists . This unique feature may be essential for subtype selectivity and combine with the well-characterized binding mode of fibrates to improve activity .

Mécanisme D'action

While the specific mechanism of action for 1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid is not mentioned in the search results, pyrazolopyridines have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)6-5-4(9-10-6)2-1-3-8-5/h1-3H,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDXKEYPUYHMOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NN2)C(=O)O)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725528 |

Source

|

| Record name | 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid | |

CAS RN |

1260648-73-4 |

Source

|

| Record name | 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trimethyl-[methyl-[3-(oxolan-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxysilane](/img/structure/B597103.png)

![3-Chloro-6-methylbenzo[d]isoxazole](/img/structure/B597105.png)

![3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B597111.png)

![3-Bromo-6-chloroimidazo[1,2-a]pyrazine](/img/structure/B597116.png)